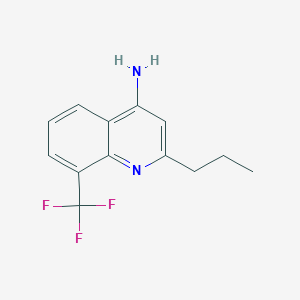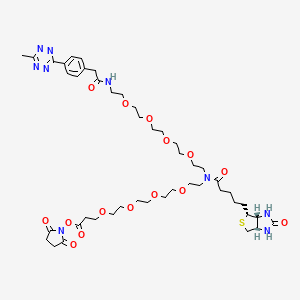![molecular formula C7H15NO2 B13723616 (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral amine compound featuring a dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine typically involves the reaction of ®-glycidol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine: The enantiomer of the compound with similar chemical properties but different biological activities.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-ethylamine: A structurally similar compound with an ethyl group instead of a methyl group.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-propylamine: Another analog with a propyl group.
Uniqueness
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
JVACWTVDJZDLLF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(OCC[C@@H](O1)CN)C |
Canonical SMILES |
CC1(OCCC(O1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)


![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

